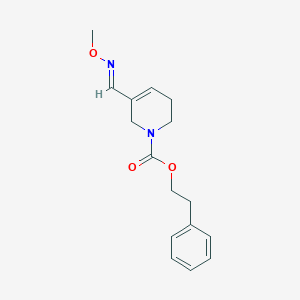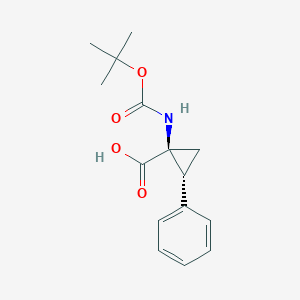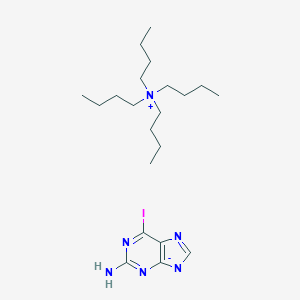![molecular formula C15H13N B130164 2-メチル-5H-ジベンゾ[b,f]アゼピン CAS No. 70401-31-9](/img/structure/B130164.png)
2-メチル-5H-ジベンゾ[b,f]アゼピン
概要
説明
2-Methyl-5H-dibenzazepine is a chemical compound with the molecular formula C15H13N.
科学的研究の応用
2-Methyl-5H-dibenzazepine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of anticonvulsant drugs.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
作用機序
Target of Action
It is known that this compound is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . Iminostilbene is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Mode of Action
As an intermediate in the synthesis of anticonvulsant drugs, it may interact with its targets to modulate neuronal activity and reduce the occurrence of seizures .
Biochemical Pathways
Given its role in the synthesis of anticonvulsant drugs, it may be involved in modulating the activity of ion channels or neurotransmitter systems in the brain .
Pharmacokinetics
Its solubility in ethyl acetate suggests that it may have good bioavailability .
Result of Action
As an intermediate in the synthesis of anticonvulsant drugs, it may contribute to the reduction of neuronal excitability and the prevention of seizures .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H-dibenzazepine typically involves the cyclization of appropriate precursors. One common method includes the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner . This reaction is crucial as it avoids over-addition products and facilitates the formation of the desired azepine ring structure.
Industrial Production Methods
Industrial production methods for 2-Methyl-5H-dibenzazepine often involve large-scale synthesis using similar cyclization techniques. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure to facilitate the desired transformations .
化学反応の分析
Types of Reactions
2-Methyl-5H-dibenzazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of 2-Methyl-5H-dibenzazepine, which can be further utilized in the synthesis of more complex molecules .
類似化合物との比較
Similar Compounds
Carbamazepine: Another dibenzazepine derivative used as an anticonvulsant.
Oxcarbazepine: A related compound with similar therapeutic uses.
Depramine: A tricyclic antidepressant with a dibenzazepine structure.
Uniqueness
2-Methyl-5H-dibenzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position influences its reactivity and interaction with biological targets, differentiating it from other dibenzazepine derivatives .
特性
IUPAC Name |
3-methyl-11H-benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHZSHJGMSCTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500460 | |
| Record name | 2-Methyl-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70401-31-9 | |
| Record name | 2-Methyl-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5H-dibenz(b,f)azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 2-Methyl-5H-dibenz[b,f]azepine synthesized?
A1: 2-Methyl-5H-dibenz[b,f]azepine (2-MCBZ) was specifically synthesized to serve as an internal standard for chromatographic assays of the antiepileptic drug carbamazepine (CBZ) []. This means that 2-MCBZ is chemically similar to CBZ and can be used to improve the accuracy and reliability of measurements of CBZ levels in biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)
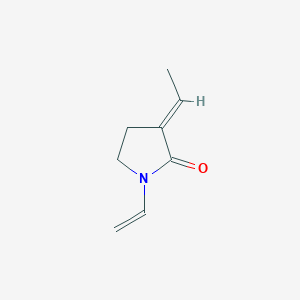


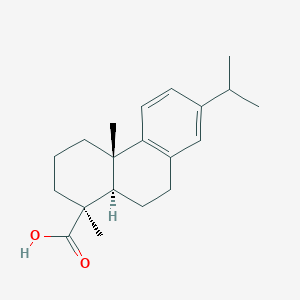

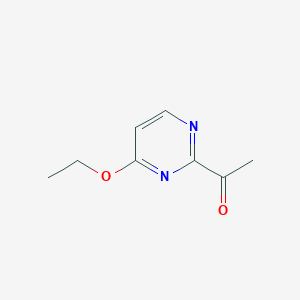
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)

![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
